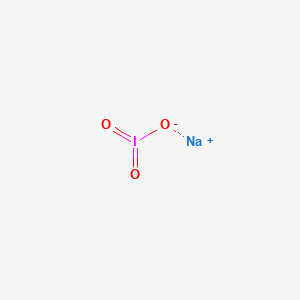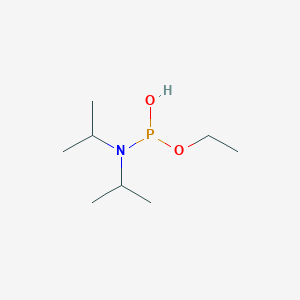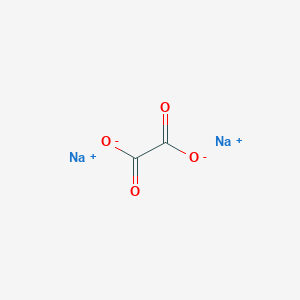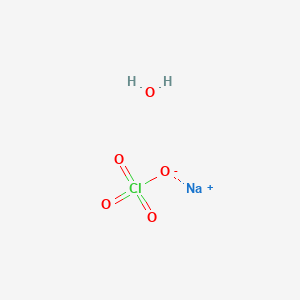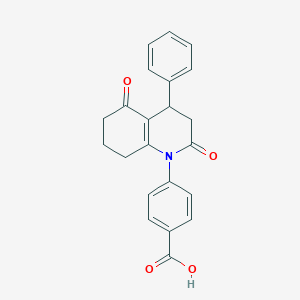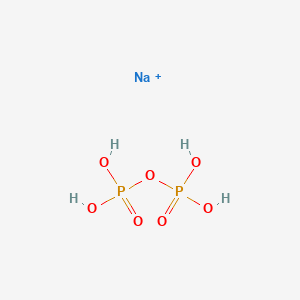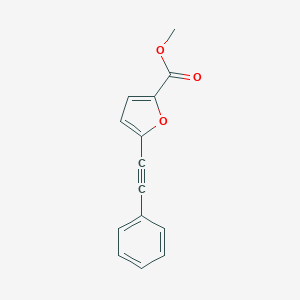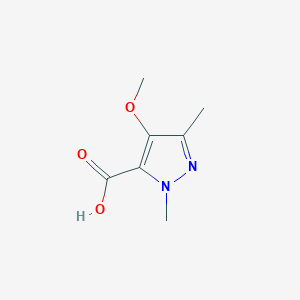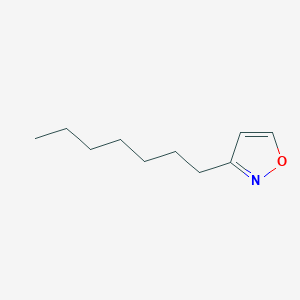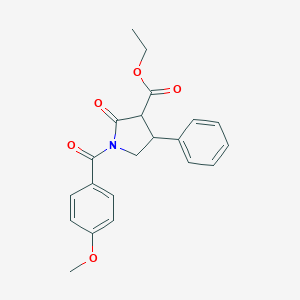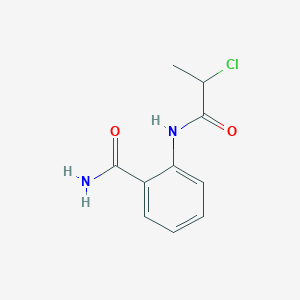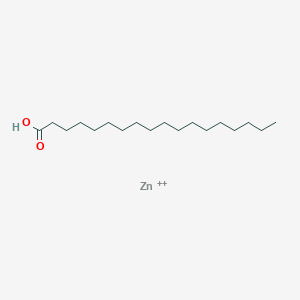
硬脂酸锌
概述
描述
Zinc stearate, chemically known as zinc octadecanoate, is a zinc salt of stearic acid. It is a white, powdery substance with a slight characteristic odor. This compound is widely used in various industries due to its unique properties, such as water repellency, lubricating capabilities, and thermal stability .
科学研究应用
Zinc stearate has numerous applications in scientific research:
Nanotechnology: It serves as a precursor in the synthesis of zinc oxide nanoparticles, which have unique optical, electrical, and antimicrobial properties.
Material Science: Zinc stearate is used to create composite materials with enhanced properties.
Pharmaceuticals: It is used in specific medicinal formulations where moisture repulsion and stability are crucial.
Cosmetics: Zinc stearate is used as a lubricant and thickening agent in cosmetic formulations.
作用机制
Target of Action
Zinc stearate, a “zinc soap”, is widely used industrially . It primarily targets the polyolefins in the plastics and rubber industry . It is also used in cosmetics as a lubricant and thickening agent .
Mode of Action
Zinc stearate interacts with its targets by functioning as a phase transfer catalyst for the saponification of fats . It is a form of zinc that is highly soluble in the nonpolar medium of the polyolefins . Being lipophilic, it can easily incorporate into these mediums .
Biochemical Pathways
It plays a crucial role in thevulcanization process of rubber, where it acts as an “activator” for accelerated sulfur vulcanization . In this process, zinc has a beneficial effect on the reaction of the sulfur with the polyolefin .
Result of Action
The primary result of zinc stearate’s action is its non-stick properties . In the plastics and rubber industry, it is used as a releasing agent and lubricant . In cosmetics, it improves texture by acting as a lubricant and thickening agent .
Action Environment
Zinc stearate is a white solid that repels water . It is insoluble in polar solvents such as alcohol and ether but soluble in aromatic hydrocarbons (e.g., benzene) and chlorinated hydrocarbons when heated . Its effectiveness as a mold release agent and lubricant can be influenced by these environmental factors .
生化分析
Biochemical Properties
Zinc stearate plays a significant role in biochemical reactions. It is lipophilic and highly soluble in nonpolar mediums, functioning as a phase transfer catalyst for the saponification of fats . It’s also used to improve the dispersion property of certain compounds and exert a lubricating effect in various matrices .
Cellular Effects
Zinc, the metallic component of zinc stearate, is an essential trace element involved in numerous cellular functions. It acts as a cofactor for many enzymes, transcription factors, and other proteins Zinc stearate may influence cell function by contributing to the overall zinc status of the cell
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that zinc stearate might exhibit stability over time
Metabolic Pathways
Zinc stearate may be involved in metabolic pathways through its zinc component. Zinc is known to play a crucial role in numerous biological functions, including enzymatic reactions, protein synthesis, and DNA replication
Transport and Distribution
Zinc transport in cells is regulated by two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake
Subcellular Localization
Zinc, the metallic component of zinc stearate, is known to be present in various cellular compartments, including the cytoplasm and organelles
准备方法
Synthetic Routes and Reaction Conditions
Zinc stearate can be synthesized through several methods. One common method involves the reaction of stearic acid with zinc oxide. The process typically includes the following steps :
Dissolution of Stearic Acid: Stearic acid is added to a reaction kettle and heated to 80-90°C until completely dissolved.
Addition of Zinc Salt Solution: A zinc salt solution is added to the reaction kettle, followed by uniform stirring.
Heating and Reaction: The mixture is heated to 110°C, and zinc oxide is added. The temperature is then raised to 125°C, and the reaction is maintained for 35-40 minutes.
Cooling and Processing: After the reaction, the mixture is cooled, tabletted, crushed, and packaged to obtain the finished product.
Industrial Production Methods
In industrial settings, zinc stearate is often produced using a similar method but on a larger scale. The process involves continuous stirring and precise temperature control to ensure uniformity and quality of the final product .
化学反应分析
Zinc stearate undergoes various chemical reactions, including:
Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.
Reduction: It can be reduced under specific conditions to yield zinc metal and stearic acid.
Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic compounds for substitution reactions. The major products formed from these reactions are zinc oxide, stearic acid, and substituted zinc compounds .
相似化合物的比较
Zinc stearate is often compared with other metallic stearates, such as calcium stearate and magnesium stearate. While all these compounds share similar properties, zinc stearate is unique due to its higher thermal stability and more effective lubricating properties . Here are some similar compounds:
Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablets.
Zinc stearate’s unique combination of properties makes it particularly valuable in applications requiring high thermal stability and effective lubrication.
属性
CAS 编号 |
557-05-1 |
|---|---|
分子式 |
C18H36O2Zn |
分子量 |
349.9 g/mol |
IUPAC 名称 |
octadecanoic acid;zinc |
InChI |
InChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
XIVNZHXRIPJOIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |
颜色/形态 |
White powder free from gritiness Fine, soft, bulky powde |
密度 |
1.1 (NIOSH, 2016) 1.095 g/cu cm 1.1 g/cm³ 1.10 |
闪点 |
530 °F (NIOSH, 2016) 530 °F Open Cup 277 °C o.c. 530°F (open cup) (oc) 530°F |
熔点 |
266 °F (NIOSH, 2016) 130 °C 266°F |
Key on ui other cas no. |
557-05-1 51731-04-5 |
物理描述 |
Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130°C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic. DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid WHITE FINE SOFT POWDER. Soft, white powder with a slight, characteristic odor. |
Pictograms |
Irritant; Environmental Hazard |
溶解度 |
Insoluble (NIOSH, 2016) Soluble in benzene; insoluble in water, alcohol and ether Soluble in acids and common solvents when hot Solubility in water: none Insoluble |
同义词 |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
蒸汽压力 |
0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies have shown that adding zinc stearate to asphalt binder can improve its resistance to aging. [] Specifically, zinc stearate was found to reduce the viscosity aging index (VAI), indicating better preservation of the binder’s viscosity over time. Additionally, zinc stearate modified binders demonstrated complex shear modulus values closer to those of unaged binders, signifying enhanced aging resistance.
A: Yes, incorporating zinc stearate into natural rubber can influence its mechanical and dielectric properties. [] Research suggests that zinc stearate can marginally increase stress at break and modulus, enhancing the overall physico-mechanical properties. Ultrasonic measurements reveal that it affects longitudinal and transverse ultrasound velocities and elastic moduli, indicating a hardening effect. Dielectrically, zinc stearate increases the dielectric constant (E') and acts as a plasticizer for ionic domains at elevated temperatures.
A: Research using X-ray absorption fine structure (XAFS) analysis demonstrated that during the vulcanization process, the stearic acid present reacts with zinc, leading to the formation of zinc stearate. [] This suggests that the initial presence of stearic acid can influence the final distribution and behavior of zinc stearate within the rubber matrix.
A: Yes, zinc stearate exhibits a strong hydrophobic effect, making it a beneficial additive for enhancing the durability of cement-sand mortar. [] Incorporation of zinc stearate significantly reduces capillary water absorption and enhances tensile strength when compared to unmodified mortar. Additionally, long-term studies revealed that the hydrophobic effect of zinc stearate remains effective even after 250 days of cyclic saturation and drying, highlighting its long-term durability and contribution to mortar longevity.
ANone: The molecular formula of zinc stearate is Zn(C18H35O2)2, and its molecular weight is 632.3 g/mol.
A: In the non-phosgene synthesis of 1,5-naphthalene dicarbamate, zinc stearate exhibits good catalytic activity, although its specific activity is lower compared to other zinc salts of organic acids, such as zinc acetate and zinc trimethylacetate. [] The catalytic activity is influenced by the pKa of the corresponding organic acid used in the synthesis of the zinc stearate catalyst.
A: While zinc stearate is generally stable under normal conditions, its stability can be further enhanced by using it in conjunction with other stabilizers. For example, in polyvinyl chloride (PVC) applications, combining zinc stearate with calcium stearate and pentaerythritol significantly increases its stabilizing effect, leading to improved thermal stability and resistance to discoloration. []
A: Studies have shown that incorporating nanoparticles like fume silica and nanoclay into low-density polyethylene (LDPE) can effectively reduce the migration of zinc stearate into food simulants. [] This effect is attributed to the nanoparticles' ability to improve the barrier properties of the polymer matrix, thereby limiting the diffusion of zinc stearate. This finding has significant implications for the development of safer and more sustainable food packaging materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
